molecular formula C12H15NO2 B3252918 rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid CAS No. 220352-83-0

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

Cat. No.: B3252918
CAS No.: 220352-83-0
M. Wt: 205.25 g/mol
InChI Key: MQUZAKABMZMHAH-WDEREUQCSA-N
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Description

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a strained three-membered ring core, a carboxylic acid group, and a para-substituted dimethylamino phenyl group. Cyclopropane-containing compounds are of interest in medicinal chemistry due to their unique conformational constraints and metabolic stability .

Properties

IUPAC Name

(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZAKABMZMHAH-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid (CAS Number: 2307771-93-1) is a cyclopropane derivative notable for its unique stereochemistry and the presence of a dimethylamino group. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This article aims to explore the biological activity of this compound, highlighting relevant studies, case examples, and comparative analyses with structurally similar compounds.

The molecular formula of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is C₁₂H₁₅NO₂, with a molecular weight of approximately 205.25 g/mol. The compound's predicted density is 1.224 g/cm³, and it has a boiling point of approximately 379.2 °C .

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
Density1.224 g/cm³
Boiling Point379.2 °C

Pharmacological Potential

Research indicates that rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid may exhibit various pharmacological activities. Compounds with similar structural features often demonstrate:

  • Antidepressant effects : Potential interaction with serotonin and norepinephrine receptors.
  • Anti-inflammatory properties : Modulation of inflammatory pathways.
  • Neuroprotective effects : Inhibition of enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases.

Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, its binding affinity to AChE could indicate potential applications in treating conditions like Alzheimer's disease. Further investigations into these interactions are necessary to elucidate its pharmacodynamics and therapeutic potential.

Case Studies

  • Study on Neurotransmitter Interaction :
    • A study examined the binding affinity of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid to AChE and found that it could effectively inhibit enzyme activity, suggesting its potential as a neuroprotective agent.
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its role in modulating immune responses.

Comparative Analysis

The biological activity of rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid can be compared to structurally similar compounds:

Compound NameStructure TypeNotable Features
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidCyclopropane derivativeContains fluorine substituents affecting reactivity
trans-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acidIsomeric formDifferent stereochemistry may alter biological activity
rel-(1R,2S)-2-(4-Methylphenyl)cyclopropanecarboxylic acidStructural isomerVariation in substituents could influence properties

The distinct stereochemistry and the dimethylamino group in rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid may confer unique biological activities compared to these similar compounds.

Comparison with Similar Compounds

Structural and Electronic Differences

The dimethylamino group distinguishes this compound from analogs with halogenated or alkoxy substituents. Key structural analogs include:

Compound Name Substituent (Position) Key Features Reference
rel-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-F Electron-withdrawing fluorine enhances acidity; lower solubility in polar solvents.
rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid 3,4-Cl₂ Increased steric bulk and lipophilicity; potential toxicity concerns.
rel-(1R,2R)-2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid 4-CF₃ Strong electron-withdrawing effect; high thermal stability.
rel-(1R,2R)-2-(4-Hydroxyphenyl)cyclopropanecarboxylic acid 4-OH Hydrogen-bonding capability; higher aqueous solubility.
rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropanecarboxylic acid 2,5-(OMe)₂ Steric hindrance and altered electronic distribution.

Electronic Effects :

  • The dimethylamino group (NMe₂) donates electrons via resonance, reducing the carboxylic acid's acidity compared to halogenated analogs (e.g., 4-F or 3,4-Cl₂ derivatives) .
  • Fluorine and chlorine substituents increase acidity (pKa ~2–3 for COOH) due to electron withdrawal, while the hydroxyl group (4-OH) further lowers pKa (~1–2) .

Physicochemical Properties

Property Target (NMe₂) 4-F 3,4-Cl₂ 4-OH
LogP ~1.5–2.0 ~2.5–3.0 ~3.0–3.5 ~1.0–1.5
Solubility High (polar solvents) Moderate Low High
Melting Point Not reported 124–126°C (ester analog) 110–114°C (methylphenyl analog) Not reported
  • The dimethylamino group enhances water solubility compared to halogenated analogs, making it more suitable for aqueous formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

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